molecular formula C13H26O2 B13954076 2-Butyl-3-propylhexanoic acid CAS No. 58888-89-4

2-Butyl-3-propylhexanoic acid

Cat. No.: B13954076
CAS No.: 58888-89-4
M. Wt: 214.34 g/mol
InChI Key: UKSCXYUSABTDEV-UHFFFAOYSA-N
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Description

2-Butyl-3-propylhexanoic acid is an organic compound with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . This compound is a derivative of hexanoic acid, characterized by the presence of butyl and propyl substituents on the hexanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-propylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with butyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3-propylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyl-3-propylhexanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of 2-Butyl-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the alkyl chains can interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

    Hexanoic Acid: A simpler analog with a shorter carbon chain.

    2-Butylhexanoic Acid: Lacks the propyl substituent.

    3-Propylhexanoic Acid: Lacks the butyl substituent.

Uniqueness: 2-Butyl-3-propylhexanoic acid is unique due to the presence of both butyl and propyl groups, which confer distinct physicochemical properties. These substituents enhance its hydrophobicity and influence its reactivity compared to simpler analogs .

Properties

CAS No.

58888-89-4

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-butyl-3-propylhexanoic acid

InChI

InChI=1S/C13H26O2/c1-4-7-10-12(13(14)15)11(8-5-2)9-6-3/h11-12H,4-10H2,1-3H3,(H,14,15)

InChI Key

UKSCXYUSABTDEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCC)CCC)C(=O)O

Origin of Product

United States

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